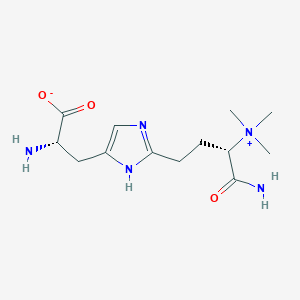

2'-(3-Carboxamido-3-(trimethylammonio)propyl)-L-histidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La diphthamide est un acide aminé histidine modifié post-traductionnellement unique que l'on trouve dans le facteur d'élongation 2 (eEF2) archéen et eucaryote. Ce composé tire son nom de la toxine diphtérique produite par la bactérie Corynebacterium diphtheriae, qui cible la diphthamide. Outre cette toxine, elle est également ciblée par l'exotoxine A de Pseudomonas aeruginosa .

Méthodes De Préparation

La diphthamide est biosynthétisée à partir de l'histidine et de la S-adénosylméthionine (SAM). La biosynthèse implique trois étapes principales :

Transfert du groupe 3-amino-3-carboxylpropyle à partir du SAM : Cette étape est catalysée par le complexe protéique DPH1-DPH4.

Transfert de trois groupes méthyles à partir du SAM : Cette étape implique la synthèse de la diphthine, catalysée par DPH5.

Amidation : La dernière étape est l'amidation de la diphthine en diphthamide, catalysée par DPH6 et DPH7

Analyse Des Réactions Chimiques

La diphthamide subit plusieurs types de réactions chimiques :

Oxydation : La diphthamide peut être oxydée dans des conditions spécifiques, bien que les études détaillées sur cette réaction soient limitées.

Substitution : La diphthamide peut subir des réactions de substitution, en particulier en présence de nucléophiles forts.

Amidation : L'amidation de la diphthine en diphthamide est une réaction clé dans sa biosynthèse

Les réactifs et conditions courants utilisés dans ces réactions comprennent la S-adénosylméthionine pour la méthylation et l'ATP pour l'étape d'amidation. Le principal produit formé à partir de ces réactions est la diphthamide elle-même .

Applications De Recherche Scientifique

La diphthamide a plusieurs applications en recherche scientifique :

Chimie : La diphthamide est étudiée pour sa modification post-traductionnelle unique et son rôle dans la synthèse protéique.

Biologie : Elle est cruciale pour maintenir la fidélité de la traduction dans les cellules eucaryotes.

Médecine : La diphthamide est la cible de la toxine diphtérique, ce qui la rend importante dans l'étude des maladies infectieuses.

Industrie : Bien que les applications industrielles soient limitées, l'étude de la diphthamide peut contribuer au développement de nouveaux agents thérapeutiques

Mécanisme d'action

La diphthamide exerce ses effets en assurant l'exactitude de l'élongation de la traduction dans les cellules eucaryotes. Elle est la cible de la ADP-ribosylation par la toxine diphtérique, qui inactive l'eEF2 et arrête la synthèse protéique, conduisant à la mort cellulaire. Les cibles moléculaires impliquées comprennent l'eEF2 et les enzymes DPH1-DPH7 qui sont responsables de sa biosynthèse .

Mécanisme D'action

Diphthamide exerts its effects by ensuring the accuracy of translation elongation in eukaryotic cells. It is the target of ADP-ribosylation by diphtheria toxin, which inactivates eEF2 and halts protein synthesis, leading to cell death. The molecular targets involved include eEF2 and the enzymes DPH1-DPH7 that are responsible for its biosynthesis .

Comparaison Avec Des Composés Similaires

La diphthamide est unique en raison de sa modification spécifique sur l'eEF2 et de son rôle dans la fidélité de la traduction. Les composés similaires comprennent :

Histidine : L'acide aminé précurseur de la diphthamide.

Diphthine : Un intermédiaire dans la biosynthèse de la diphthamide.

S-adénosylméthionine : Un donneur de méthyle courant dans la biosynthèse de la diphthamide

La diphthamide se démarque par sa présence exclusive dans l'eEF2 et sa cible spécifique par la toxine diphtérique .

Propriétés

Numéro CAS |

1605275-03-3 |

|---|---|

Formule moléculaire |

C13H23N5O3 |

Poids moléculaire |

297.35 g/mol |

Nom IUPAC |

(2S)-2-amino-3-[2-[(3S)-4-amino-4-oxo-3-(trimethylazaniumyl)butyl]-1H-imidazol-5-yl]propanoate |

InChI |

InChI=1S/C13H23N5O3/c1-18(2,3)10(12(15)19)4-5-11-16-7-8(17-11)6-9(14)13(20)21/h7,9-10H,4-6,14H2,1-3H3,(H3-,15,16,17,19,20,21)/t9-,10-/m0/s1 |

Clé InChI |

FOOBQHKMWYGHCE-UWVGGRQHSA-N |

SMILES isomérique |

C[N+](C)(C)[C@@H](CCC1=NC=C(N1)C[C@@H](C(=O)[O-])N)C(=O)N |

SMILES canonique |

C[N+](C)(C)C(CCC1=NC=C(N1)CC(C(=O)[O-])N)C(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.